molecular formula C15H9ClO2 B088055 4'-Chloroflavone CAS No. 10420-75-4

4'-Chloroflavone

Cat. No. B088055
CAS RN: 10420-75-4
M. Wt: 256.68 g/mol
InChI Key: BUEVXCMRYKDSMY-UHFFFAOYSA-N
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Description

4’-Chloroflavone is a chemical compound with the molecular formula C15H9ClO2 . It is a type of flavone, a class of compounds known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of 4’-Chloroflavone involves a process where 2′-hydroxychalcones are dissolved in Wijs’ reagent . The reaction mixture is then heated in an oil bath at 50±2°C. The ultrasound probe is immersed directly in the reactor, and sonification is achieved at low frequencies of 20kHz .


Molecular Structure Analysis

The molecular structure of 4’-Chloroflavone consists of a phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone backbone structure . The molecular weight of 4’-Chloroflavone is 256.68 g/mol .


Physical And Chemical Properties Analysis

4’-Chloroflavone has a density of 1.3±0.1 g/cm3, a boiling point of 391.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 69.1±0.3 cm3, and a polar surface area of 26 Å2 .

Scientific Research Applications

  • Induction of Hepatic Microsomal Monooxygenases : 4'-Chloroflavone has been studied for its role in inducing hepatic microsomal monooxygenases in rats, an effect compared with other inducers like phenobarbital and 3-methylcholanthrene (Kato & Yamamoto, 1993).

  • Protective Effects Against Oxidative Stress : Research has evaluated the protective capacity of certain compounds against oxidative stress induced by chemicals like chlorambucil. This is relevant because compounds like 4'-Chloroflavone may have similar protective properties (Olayinka & Ore, 2014).

  • Hepatotoxic Effects Study : In vivo and in vitro studies have been conducted on the hepatotoxic effects of chemicals structurally similar to 4'-Chloroflavone, providing insights into its potential impact on liver health (Phornchirasilp, Desouza, & Feller, 1989).

  • Antibacterial and Antifungal Activities : Chloroflavones, including 4'-Chloroflavone, have been evaluated for their antibacterial and antifungal activities against various pathogens, highlighting their potential in antimicrobial applications (Rahim, Bhuiyan, Matin, & Alam, 2018).

  • Scientometric Review on Related Chemicals : A scientometric review has been conducted on the toxicity and mutagenicity of chemicals related to 4'-Chloroflavone, providing a broader context for understanding its impact and research trends (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Comparative Effects as Inducers of Enzymes : Comparative studies have been done on different chloroflavone congeners, including 4'-Chloroflavone, assessing their effects as inducers of hepatic enzymes in rats (Yamamoto & Kato, 1992).

Safety And Hazards

4’-Chloroflavone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-(4-chlorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEVXCMRYKDSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146345
Record name 4'-Chloroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloroflavone

CAS RN

10420-75-4
Record name 4′-Chloroflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10420-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloroflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
H Nishioka, T Nagahiro - Developments in Chemical …, 2003 - Wiley Online Library
… ) and found that 3-hydroxy-4'chloroflavone forms a complex with aluminium to give stronger … In this work, we synthesized 3-hydroxy-4'-chloroflavone, and studied its availability as a …
Number of citations: 0 onlinelibrary.wiley.com
YF Lu, M Santostefano, BDM Cunningham… - Biochemical …, 1996 - Elsevier
… The results in Table 2 show that all of the substituted flavones significantly inhibited TCDD-induced transformation and with the exception of 4’-chloroflavone, 4’-bromoflavone, …
Number of citations: 112 www.sciencedirect.com
DP Belsare, SC Pal, AA Kazi, RS Kankate… - International Journal of …, 2010 - cabdirect.org
… , 2-Bromochalcone and 2-Chlorochalcones showed significant activity and amongst different 3-hydroxyflavone evaluated 3′-hydroxyflavones, 4′-methoxy and 4′-Chloroflavone …
Number of citations: 59 www.cabdirect.org
S SINGH - core.ac.uk
… For this purpose, the precursor, 1,3-diketone (28) was reacted with thioglycollic acid and ammonium carbonate in dry benzene which afforded a 4-chloroflavone (29) instead of the …
Number of citations: 0 core.ac.uk
K YAMAMOTO, S KATO - Journal of pharmacobio-dynamics, 1992 - jstage.jst.go.jp
… Cutroneo et (21.10) demonstrated, using organ culture from fetal rat—liver, that 4’—brom0fla— vone and 4’—chloroflavone (CF) were good inducers of this reaction. However, little is …
Number of citations: 3 www.jstage.jst.go.jp
T Peng, G Wang, S Zhang, Y Sun, S Liu, L Wang - Tetrahedron Letters, 2020 - Elsevier
… In the chlorination reaction, 4′-chloroflavone 4i was isolated in 76% yield. Two aromatic bromination products, 4j and 4k, were obtained in the bromination reaction in 66% and 25% …
Number of citations: 9 www.sciencedirect.com
SG Vincent, J Joseph - Materials Today: Proceedings, 2021 - Elsevier
… A new and novel tetradentate Schiff base ligand was synthesized from 4′-chloroflavone derivative with o-phenylenediamine and its copper(II), nickel(II), cobalt(II) complexes were …
Number of citations: 4 www.sciencedirect.com
NJ Reddy, M Bokadia, T Sharma… - The Journal of Organic …, 1981 - ACS Publications
… in the previous experiment to give 4'-chloroflavone (0.12 g, 20%), mp 189-190 C (lit.8 mp 188-189 C), and 6-bromo- 4'-chloroflavone (4b)(0.27 g, 34%), mp 177-178 C, as white needles. …
Number of citations: 18 pubs.acs.org
K YAMAMOTO, S KATO - Biological and Pharmaceutical Bulletin, 1994 - jstage.jst.go.jp
We previously classified chloroflavone congeners into 3-methylcholanthrene (MC)-type, phenobarbital (PB)-type and mixed (MC plus PB)-type inducers of hepatic microsomal …
Number of citations: 1 www.jstage.jst.go.jp
S KATO, K YAMAMOTO - Biological and Pharmaceutical Bulletin, 1993 - jstage.jst.go.jp
2'-Chloroflavone (CF) and 4'-CF were studied as inducers of cytochrome P-450-mediated monooxygenases in rat hepatic microsomes by comparison with phenobarbital (PB) and 3-…
Number of citations: 6 www.jstage.jst.go.jp

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